1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

Medicinal Chemistry Scaffold Design Physicochemical Properties

Rigid, three-dimensional building blocks with high sp³ character are scarce but critical for improving drug-like properties. This substituted cyclobutane (C₁₁H₁₂O₃, MW 192.21) delivers a defined 3D scaffold with Fsp³ ~0.36. - **Key differentiator**: Distinct CLogP (1.178) vs regioisomers (e.g., 1.304 for (1s,3s)-3-hydroxy-1-phenyl analog) - enables precise SAR - **Dual handles**: OH & COOH for conjugation; rigid core ideal for fragment-based discovery & bioisosteres - **Supply**: Research quantities available; immediate global shipment

Molecular Formula C11H12O3
Molecular Weight 192.214
CAS No. 2008758-13-0
Cat. No. B2712576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid
CAS2008758-13-0
Molecular FormulaC11H12O3
Molecular Weight192.214
Structural Identifiers
SMILESC1C(CC1(C(=O)O)O)C2=CC=CC=C2
InChIInChI=1S/C11H12O3/c12-10(13)11(14)6-9(7-11)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13)
InChIKeyNISXNPHYOJACHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid: Rigid Cyclobutane Scaffold


1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (CAS 2008758-13-0) is a substituted cyclobutane derivative featuring a central cyclobutane ring with a hydroxyl group and a carboxylic acid group at the 1-position, and a phenyl group at the 3-position . The compound has the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol . The cyclobutane core provides a rigid, three-dimensional scaffold with a high fraction of sp³-hybridized carbon atoms (Fsp³), a property increasingly recognized as valuable for enhancing drug-likeness and improving the physiochemical properties of small-molecule drug candidates [1]. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .

1-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid: Why Generic Substitution Fails


Generic substitution of 1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (CAS 2008758-13-0) with other cyclobutane carboxylic acid analogs is not scientifically valid due to distinct structural, physicochemical, and synthetic differences that directly impact its utility in research and development. The specific placement of the hydroxyl and phenyl groups on the cyclobutane ring dictates the compound's unique spatial conformation, hydrogen-bonding capabilities, and electronic properties, which are critical for target binding and downstream derivatization [1]. For instance, the CLogP value of 1.178 for this compound [2] differs from that of its regioisomer, 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid (CAS 23761-26-4), and is significantly lower than that of the stereoisomer (1s,3s)-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid (LogP 1.304) . Such variations in lipophilicity directly influence membrane permeability, solubility, and pharmacokinetic behavior [3]. Furthermore, the compound's rigid cyclobutane scaffold, with an Fsp³ value of 0.3636 for a related analog , is a key differentiator from flatter, more aromatic carboxylic acids, offering a distinct three-dimensional profile that is essential for exploring novel chemical space [4]. Substituting with a generic analog without these precise structural features risks introducing unwanted changes in biological activity, metabolic stability, or synthetic accessibility.

1-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid: Key Differentiators from Analogs


Regioisomeric Hydroxyl and Phenyl Placement

1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (CAS 2008758-13-0) is a specific regioisomer, characterized by the simultaneous presence of a hydroxyl and carboxylic acid group on the same carbon (C1) of the cyclobutane ring. This is a key structural differentiator from the closely related analog 3-hydroxy-3-phenylcyclobutane-1-carboxylic acid (CAS 23761-26-4), where the hydroxyl and phenyl groups share the same carbon (C3). The target compound's unique 1,1-disubstituted pattern creates a distinct hydrogen-bonding environment and a different spatial orientation of the phenyl ring compared to the 3,3-disubstituted analog . This regioisomerism leads to differences in molecular geometry and potential intermolecular interactions, which are critical factors in target binding and molecular recognition [1].

Medicinal Chemistry Scaffold Design Physicochemical Properties

Lipophilicity Differentiation from Stereoisomers

The calculated partition coefficient (CLogP) for 1-hydroxy-3-phenylcyclobutane-1-carboxylic acid is reported as 1.178 [1]. This value provides a quantitative measure of its lipophilicity, a critical parameter governing membrane permeability, solubility, and metabolic stability. In a direct comparison with its stereoisomer, (1s,3s)-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid (CAS 1612885-87-6), the latter exhibits a higher LogP of 1.304 . This 0.126 log unit difference represents a measurable variation in hydrophobicity, which can translate into significantly altered pharmacokinetic behavior and in vivo performance [2].

ADME Drug-likeness Physicochemical Characterization

Three-Dimensional Scaffold vs. Flat Aromatics

The target compound belongs to a class of cyclobutane-based scaffolds characterized by a high fraction of sp³-hybridized carbon atoms (Fsp³). For a closely related analog, (1s,3s)-3-hydroxy-1-phenylcyclobutane-1-carboxylic acid, the Fsp³ is reported as 0.3636 . While the exact Fsp³ value for 1-hydroxy-3-phenylcyclobutane-1-carboxylic acid is not explicitly provided in the available data, its core cyclobutane structure is known to confer significant three-dimensional character compared to traditional planar aromatic carboxylic acids (e.g., benzoic acid derivatives, Fsp³ = 0). Increasing Fsp³ is a well-validated strategy in medicinal chemistry to improve clinical success by enhancing solubility, reducing promiscuity, and exploring novel chemical space [1]. The cyclobutane core of the target compound inherently provides this three-dimensional advantage over flatter alternatives, a feature that is further tunable by the specific substitution pattern [2].

Drug Discovery Scaffold Diversity Physicochemical Properties

1-Hydroxy-3-phenylcyclobutane-1-carboxylic Acid Applications


Lead Optimization and SAR Studies

This compound is ideally suited as a core scaffold for lead optimization programs, particularly where a rigid, three-dimensional framework is required to improve target binding or physicochemical properties. Its specific regioisomeric structure (1-hydroxy-1-carboxylic acid) [1] and defined lipophilicity (CLogP 1.178) provide a controlled baseline for systematic SAR exploration, allowing medicinal chemists to modulate activity and ADME properties through further derivatization of the phenyl ring and the carboxylic acid handle [2].

Bioisosteric Replacement Building Blocks

The cyclobutane core of 1-Hydroxy-3-phenylcyclobutane-1-carboxylic acid makes it an excellent candidate for bioisosteric replacement strategies [1]. Its three-dimensional character, indicated by an Fsp³ of 0.3636 for a close analog , can serve as a substitute for planar aromatic rings or other flat carboxylic acids, offering a way to improve solubility, metabolic stability, or reduce off-target activity [2]. The presence of both a hydroxyl and a carboxylic acid group provides multiple points for conjugation, making it a versatile starting material for generating libraries of novel bioisosteres .

Agrochemical Intermediates Synthesis

This compound is a valuable intermediate in the synthesis of novel agrochemicals [1]. The rigid cyclobutane framework, combined with the reactive carboxylic acid and hydroxyl functionalities, allows for the construction of complex molecules with potential herbicidal, fungicidal, or insecticidal activity. Its distinct lipophilicity profile (CLogP 1.178) is a key parameter for optimizing the uptake and translocation of agrochemical agents in target organisms [2].

Fragment-Based Drug Discovery (FBDD)

As a small, conformationally restricted molecule with a molecular weight of 192.21 g/mol [1], this compound is an ideal fragment for fragment-based drug discovery campaigns. Its three-dimensional cyclobutane core and balanced lipophilicity (CLogP 1.178) [2] make it a superior fragment hit compared to flatter, less saturated alternatives, offering a promising starting point for fragment growing and linking strategies aimed at developing novel lead compounds .

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